molecular formula C12H12ClF2NO2 B12553438 Ethyl 3-anilino-4-chloro-4,4-difluorobut-2-enoate CAS No. 144850-63-5

Ethyl 3-anilino-4-chloro-4,4-difluorobut-2-enoate

Cat. No.: B12553438
CAS No.: 144850-63-5
M. Wt: 275.68 g/mol
InChI Key: SXWVHXQTCXRRRA-UHFFFAOYSA-N
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Description

Ethyl 3-anilino-4-chloro-4,4-difluorobut-2-enoate is a chemical compound known for its unique structural properties and potential applications in various fields of science and industry. This compound features a combination of aniline, chloro, and difluoro groups attached to a butenoate backbone, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-anilino-4-chloro-4,4-difluorobut-2-enoate typically involves the reaction of this compound with appropriate reagents under controlled conditions. One common method includes the use of aniline, ethyl chloroacetate, and difluorobutenoic acid as starting materials. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced catalysts, temperature control, and purification techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-anilino-4-chloro-4,4-difluorobut-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro and difluoro groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of new compounds with substituted functional groups.

Scientific Research Applications

Ethyl 3-anilino-4-chloro-4,4-difluorobut-2-enoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 3-anilino-4-chloro-4,4-difluorobut-2-enoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 3-anilino-4-chloro-4,4-difluorobut-2-enoate can be compared with other similar compounds, such as:

    This compound: Similar structure but different functional groups.

    This compound: Similar backbone but different substituents.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

CAS No.

144850-63-5

Molecular Formula

C12H12ClF2NO2

Molecular Weight

275.68 g/mol

IUPAC Name

ethyl 3-anilino-4-chloro-4,4-difluorobut-2-enoate

InChI

InChI=1S/C12H12ClF2NO2/c1-2-18-11(17)8-10(12(13,14)15)16-9-6-4-3-5-7-9/h3-8,16H,2H2,1H3

InChI Key

SXWVHXQTCXRRRA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=C(C(F)(F)Cl)NC1=CC=CC=C1

Origin of Product

United States

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